Ormetoprim

描述

proposed chemotherapeutic agent; minor descriptor (75-84); on-line & Index Medicus search PYRIMIDINES (75-84)

属性

IUPAC Name |

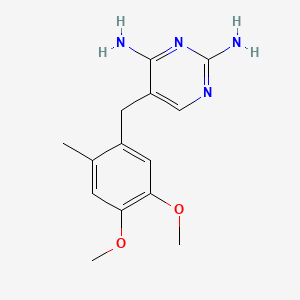

5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEYRKYKLYARHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046689 | |

| Record name | Ormetoprim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6981-18-6 | |

| Record name | Ormetoprim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6981-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ormetoprim [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006981186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORMETOPRIM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ormetoprim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ormetoprim | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORMETOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3EFS94984 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ormetoprim on Dihydrofolate Reductase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ormetoprim, a synthetic 2,4-diaminopyrimidine derivative, is a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). This enzyme is critical in the folic acid metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA, RNA, and proteins. By inhibiting DHFR, this compound disrupts the synthesis of these vital macromolecules, leading to bacteriostasis. This technical guide provides a comprehensive overview of the mechanism of action of this compound on DHFR, including its biochemical interactions, kinetic properties, and the basis of its selective toxicity. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will leverage the extensive data available for its close structural and functional analog, trimethoprim, to illustrate the quantitative aspects of diaminopyrimidine-based DHFR inhibition.

Introduction to the Folate Pathway and Dihydrofolate Reductase

The folate pathway is a crucial metabolic route in most organisms for the synthesis of essential cellular components. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for the NADPH-dependent reduction of DHF to THF.[1] This reaction is vital for maintaining the intracellular pool of THF, which acts as a one-carbon carrier in various biosynthetic reactions.

dot

Caption: Folate Synthesis and Inhibition Pathway.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of DHFR.[2] Its chemical structure, particularly the 2,4-diaminopyrimidine ring, mimics the pteridine ring of the natural substrate, dihydrofolate. This structural similarity allows this compound to bind to the active site of DHFR, thereby preventing the binding of DHF and halting the catalytic reaction. The inhibition of DHFR leads to the depletion of the THF pool, which in turn disrupts the synthesis of DNA, RNA, and proteins, ultimately inhibiting bacterial growth.[3][4]

This compound is often used in combination with sulfonamides, such as sulfadimethoxine.[5] This combination results in a synergistic antibacterial effect through the sequential blockade of the folate pathway. While sulfonamides inhibit dihydropteroate synthase, an enzyme earlier in the pathway, this compound blocks DHFR, a subsequent step.

dot

Caption: Competitive Inhibition of DHFR by this compound.

Quantitative Data on DHFR Inhibition

While specific kinetic data for this compound is scarce in the available literature, the inhibitory activity of its close analog, trimethoprim, has been extensively studied. The potency of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). These values demonstrate the high affinity of diaminopyrimidines for bacterial DHFR compared to the vertebrate enzyme, which is the basis for their selective toxicity and therapeutic use.

Table 1: Inhibitory Activity of Trimethoprim against Dihydrofolate Reductase from Various Sources

| Enzyme Source | IC50 (nM) | Ki (nM) | Reference(s) |

| Escherichia coli | - | 1.1 - 5.0 | |

| Staphylococcus aureus | - | 2.7 | |

| Streptococcus pneumoniae | - | 147 | |

| Human (HeLa) | - | 200,000 | |

| Chicken Liver | - | 30,000 |

Note: IC50 and Ki values can vary based on experimental conditions such as pH, temperature, and substrate concentration.

Experimental Protocols

The characterization of DHFR inhibitors typically involves in vitro enzyme inhibition assays. A standard method is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of the cofactor NADPH to NADP+ during the reduction of DHF to THF.

DHFR Enzyme Inhibition Assay Protocol

Materials:

-

Recombinant DHFR enzyme (e.g., from E. coli)

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 1 mM DTT)

-

This compound or other test inhibitor

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test inhibitor in the assay buffer.

-

Assay Setup: In the wells of the 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the DHFR enzyme. Include control wells with no inhibitor.

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add NADPH and DHF to each well to start the reaction.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time in kinetic mode.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Michaelis constant (Km) for the substrate is known.

dot

Caption: Experimental Workflow for a DHFR Inhibition Assay.

Structural Basis of Inhibition and Selectivity

The selective toxicity of this compound and other diaminopyrimidines against bacteria is due to structural differences in the active site of bacterial versus vertebrate DHFR. Although a crystal structure of this compound in complex with DHFR is not publicly available, the structures of DHFR with the closely related inhibitor trimethoprim have been extensively studied.

In bacterial DHFR, the diaminopyrimidine ring of the inhibitor forms key hydrogen bonds with conserved acidic residues (e.g., Asp27 in E. coli DHFR). The benzyl group of the inhibitor sits in a hydrophobic pocket. The differences in the amino acid residues lining this active site between bacterial and vertebrate DHFRs result in a significantly lower binding affinity of the inhibitor for the host enzyme. For instance, in human DHFR, the corresponding residue is a glutamic acid, and the overall shape of the active site is less favorable for the binding of diaminopyrimidine inhibitors.

Conclusion

This compound is a potent and selective inhibitor of bacterial dihydrofolate reductase. Its mechanism of action involves the competitive inhibition of the enzyme, leading to the depletion of tetrahydrofolate and the subsequent disruption of essential biosynthetic pathways. The structural differences between bacterial and vertebrate DHFR enzymes provide the basis for its selective toxicity. While specific quantitative data for this compound remains limited, the extensive research on its analog, trimethoprim, provides a robust framework for understanding its biochemical and pharmacological properties. Further structural and kinetic studies on this compound would be valuable for the development of new and more potent DHFR inhibitors to combat antimicrobial resistance.

References

- 1. cellagentech.com [cellagentech.com]

- 2. cdn.ymaws.com [cdn.ymaws.com]

- 3. Trimethoprim- or this compound-Sulfonamide Combinations [Companion] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]

- 4. Sulfadimethoxine (Albon) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 5. Sulfadimethoxine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Core Chemical and Physical Properties of Ormetoprim Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ormetoprim is a synthetic 2,4-diaminopyrimidine derivative widely utilized in veterinary medicine as a potent antibacterial agent.[1] It functions as a dihydrofolate reductase inhibitor, a crucial enzyme in the folic acid synthesis pathway of bacteria. This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound powder, offering critical data and methodologies for researchers and professionals in drug development.

Core Chemical and Physical Properties

This compound presents as a white to light yellow crystalline powder.[2] A summary of its key physicochemical properties is presented below, compiled from various scientific sources.

Data Presentation

| Property | Value | Reference(s) |

| Chemical Structure | 5-[(4,5-Dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine | [1] |

| Molecular Formula | C₁₄H₁₈N₄O₂ | [3] |

| Molecular Weight | 274.32 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 231 - 235 °C | |

| Solubility | ||

| In Water | 1540 µg/mL (1.54 mg/mL) | |

| In DMSO | 25 mg/mL | |

| In Methanol | Soluble | |

| pKa | Data not readily available in cited literature. See Section 3.2 for determination protocol. |

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound's antibacterial activity stems from its ability to disrupt the bacterial folic acid (folate) biosynthesis pathway. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA. This compound, often used in synergy with a sulfonamide like sulfadimethoxine, creates a sequential blockade of this pathway.

Sulfadimethoxine inhibits dihydropteroate synthase, an enzyme earlier in the pathway, while this compound targets dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid, a critical step in the synthesis of purines, pyrimidines, and several amino acids. The inhibition of DHFR leads to a depletion of essential metabolites, ultimately halting bacterial growth and replication.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound powder are provided below. These protocols are based on standard pharmaceutical analysis techniques.

Melting Point Determination

Objective: To determine the melting range of this compound powder.

Methodology:

-

Sample Preparation: A small amount of dry this compound powder is finely crushed.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Solubility Determination

Objective: To quantitatively determine the solubility of this compound powder in various solvents.

Methodology (Shake-Flask Method):

-

Preparation: An excess amount of this compound powder is added to a known volume of the desired solvent (e.g., water, methanol, ethanol, acetone, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed in mg/mL or other appropriate units.

pKa Determination

Objective: To determine the acid dissociation constant (pKa) of this compound. Due to its low aqueous solubility, methods suitable for poorly soluble compounds are required.

Methodology (Potentiometric Titration in a Co-solvent):

-

Sample Preparation: A known amount of this compound is dissolved in a suitable co-solvent system (e.g., a methanol-water mixture) to achieve a sufficient concentration for titration.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of the curve.

-

Extrapolation: The pKa is determined in several co-solvent mixtures of varying compositions. The aqueous pKa is then estimated by extrapolating the results to 0% organic solvent.

Spectroscopic Analysis

Objective: To determine the wavelength of maximum absorbance (λmax) of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., methanol).

-

Analysis: The UV-Vis spectrum is recorded over a range of approximately 200-400 nm using a calibrated spectrophotometer, with the solvent used as a blank.

-

Data Interpretation: The wavelength at which the maximum absorbance occurs is identified as λmax. Based on the 2,4-diaminopyrimidine structure, strong absorbance is expected in the UV region. For the related compound trimethoprim, a λmax of around 285 nm in methanol has been reported.

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology (KBr Pellet Method):

-

Sample Preparation: A small amount of finely ground this compound powder (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is compressed in a die under high pressure to form a transparent or translucent pellet.

-

Analysis: The FT-IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the this compound molecule, such as N-H stretching of the amino groups, C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching of the pyrimidine and benzene rings, and C-O stretching of the methoxy groups.

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: A solution of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Analysis: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Interpretation: The chemical shifts (δ), integration values, and coupling patterns of the signals in the ¹H spectrum, and the chemical shifts of the signals in the ¹³C spectrum are analyzed to confirm the molecular structure of this compound. The expected signals would correspond to the protons and carbons of the methyl, methoxy, benzyl, and pyrimidine moieties.

Powder X-ray Diffraction (PXRD)

Objective: To characterize the solid-state nature (crystallinity) of this compound powder.

Methodology:

-

Sample Preparation: A sufficient amount of this compound powder is placed on a sample holder.

-

Analysis: The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded over a range of 2θ angles.

Conclusion

This technical guide provides a foundational understanding of the key chemical and physical properties of this compound powder. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and professionals engaged in the development and analysis of pharmaceutical products containing this active ingredient. While some specific quantitative data, such as the pKa value and detailed spectral analyses, are not widely published, the methodologies outlined herein provide a clear path for their determination in a laboratory setting.

References

An In-depth Technical Guide to the Synthesis and Purification of Ormetoprim

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ormetoprim, a synthetic 2,4-diaminopyrimidine derivative, is a potent antimicrobial agent, primarily utilized in veterinary medicine in combination with sulfonamides. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolism of bacteria. This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. Detailed experimental protocols for key synthesis routes are presented, alongside a comparative analysis of quantitative data. Furthermore, purification techniques, with a focus on recrystallization, are discussed in detail. This guide also includes visualizations of the this compound synthesis pathway and its mechanism of action to facilitate a deeper understanding of the underlying chemical and biological processes.

Introduction

This compound, with the chemical name 2,4-diamino-5-(4,5-dimethoxy-2-methylbenzyl)pyrimidine, is a structural analogue of dihydrofolic acid.[1] It acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and certain amino acids in bacteria.[1] By blocking this pathway, this compound effectively halts bacterial growth. It is most commonly used in synergy with sulfadimethoxine to block two sequential steps in the bacterial folate synthesis pathway, leading to a bactericidal effect.[2]

The synthesis of this compound and other 2,4-diamino-5-benzylpyrimidines has been the subject of considerable research, with several synthetic routes developed to achieve high yields and purity. This guide will focus on two prominent synthesis pathways, providing detailed experimental procedures and comparative data.

Synthesis of this compound

The synthesis of this compound typically involves the construction of the diaminopyrimidine ring and its subsequent linkage to the substituted benzyl moiety. Two effective methods are detailed below.

Synthesis from α-Alkoxymethyl Cinnamonitrile

A well-established method for the preparation of this compound involves the reaction of a substituted cinnamonitrile with guanidine. This multi-step process offers a good yield and a high-purity product.

-

Preparation of the Sodium Alkoxide Solution: In a suitable reaction vessel, dissolve clean sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) to prepare sodium methoxide.

-

Addition of Cinnamonitrile: To the sodium methoxide solution, add 2-methoxyethanol followed by 4,5-dimethoxy-2-methyl-α-methoxymethyl cinnamonitrile.

-

Reaction: Stir the mixture at 90-92°C for approximately 3 hours.

-

Cyclization with Guanidine: Add guanidine hydrochloride to the reaction mixture and heat to reflux for 1.5 hours.

-

Solvent Removal: Evaporate the solvent, initially at atmospheric pressure and then under vacuum.

-

Work-up: Treat the residue with water and stir at room temperature for 2 hours.

-

Isolation of Crude Product: Collect the precipitated solid by filtration.

-

Purification of Crude Product: Wash the crude product sequentially with water and cold (-15°C) acetone.

-

Drying: Dry the purified product in a vacuum oven at 80°C overnight to yield 2,4-diamino-5-(4,5-dimethoxy-2-methylbenzyl)-pyrimidine (this compound).[3]

Synthesis from α-Carbethoxy-β-phenylpropionitrile Derivative

An alternative high-yield synthesis of this compound starts from α-carbethoxy-α-diethoxymethyl-β-(4,5-dimethoxy-2-methylphenyl)propionitrile.

-

Saponification: A solution of α-carbethoxy-α-diethoxymethyl-β-(4,5-dimethoxy-2-methylphenyl)propionitrile and an equivalent amount of potassium hydroxide in ethanol is heated at reflux for one hour.[4]

-

Cyclization with Guanidine: A solution of guanidine in ethanol is added to the reaction mixture, and the reflux is continued.

-

Solvent Exchange: Ethanol is distilled off until the reaction temperature reaches 85°C.

-

Reaction Completion: The mixture is refluxed for 20 hours.

-

Isolation: After cooling, the product is collected by filtration and washed with ethanol to give a nearly white solid.

Synthesis Pathway Visualization

Quantitative Data Summary

The following table summarizes the quantitative data for the described synthesis methods.

| Synthesis Method | Starting Material | Yield (%) | Melting Point (°C) | Purity (%) | Reference |

| From α-Alkoxymethyl Cinnamonitrile | 4,5-dimethoxy-2-methyl-α-methoxymethyl cinnamonitrile | 75 | 229-231 | - | |

| From α-Carbethoxy-β-phenylpropionitrile Derivative | α-carbethoxy-α-diethoxymethyl-β-(4,5-dimethoxy-2-methylphenyl)propionitrile | 94 | 231-233 | >98 |

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and other impurities. Recrystallization is a highly effective method for obtaining high-purity crystalline this compound.

Purification by Washing

As described in the synthesis protocol from α-alkoxymethyl cinnamonitrile, a preliminary purification can be achieved by washing the crude product.

-

After filtration of the crude product, wash the filter cake thoroughly with several portions of water to remove inorganic salts and water-soluble impurities.

-

Subsequently, wash the solid with cold (-15°C) acetone to remove more soluble organic impurities.

-

Dry the resulting solid under vacuum.

Purification by Recrystallization

For achieving high purity, recrystallization is the preferred method. The choice of solvent is critical for successful recrystallization. For diaminopyrimidines like this compound, a mixture of a polar solvent (like an alcohol) and water is often effective. A procedure similar to that used for the closely related compound trimethoprim can be adapted.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot 60% aqueous methanol by heating the mixture to reflux.

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature with gentle stirring for about 1 hour to induce crystallization.

-

Cooling: Further cool the mixture in an ice bath (to -10°C) for 15 minutes to maximize the yield of crystals.

-

Isolation: Collect the crystalline product by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold water to remove any residual mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at 85°C to obtain high-purity this compound.

Purification Workflow

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound exerts its antimicrobial effect by inhibiting the bacterial enzyme dihydrofolate reductase (DHFR). This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the folate metabolic pathway. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.

Conclusion

This technical guide has detailed two robust methods for the synthesis of this compound, providing comprehensive experimental protocols and quantitative data that demonstrate high yields and purity. The purification of this compound, primarily through recrystallization, has been outlined to ensure the final product meets the stringent quality requirements for its application. The visualization of the synthesis pathways and the mechanism of action of this compound offers a clear and concise understanding of the chemical and biological processes involved. The information presented herein is intended to be a valuable asset for professionals engaged in the research, development, and manufacturing of this important veterinary antimicrobial agent.

References

In-Depth Technical Guide to the Molecular Structure and Formula of Ormetoprim

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ormetoprim is a synthetic broad-spectrum antibacterial agent belonging to the diaminopyrimidine class of compounds. It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. This inhibition leads to a synergistic bactericidal effect when used in combination with sulfonamides. This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical and physical properties of this compound. It also details its mechanism of action, provides experimental protocols for its synthesis and analysis, and includes visualizations of its signaling pathway and analytical workflow.

Molecular Structure and Formula

This compound is chemically known as 5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine. Its molecular structure is characterized by a pyrimidine ring, which is crucial for its biological activity, linked to a substituted benzyl group.

Molecular Formula: C₁₄H₁₈N₄O₂[1][2]

Molecular Weight: 274.32 g/mol [1][2]

CAS Registry Number: 6981-18-6[1]

IUPAC Name: 5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine

Synonyms: Ormethoprim, 2,4-Diamino-5-(4,5-dimethoxy-2-methylbenzyl)pyrimidine

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 231 - 235 °C | |

| Solubility | Soluble in DMSO |

Mechanism of Action: Inhibition of Dihydrofolate Reductase

This compound exerts its antibacterial effect by targeting the bacterial folic acid synthesis pathway. Folic acid is an essential nutrient for bacteria, as it is a precursor for the synthesis of nucleotides and certain amino acids.

The key enzyme in this pathway is dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is the biologically active form of folic acid. This compound, being structurally similar to the pteridine portion of DHF, acts as a competitive inhibitor of DHFR. By binding to the active site of the enzyme, this compound prevents the binding of the natural substrate, DHF, thereby blocking the production of THF. This disruption of the folic acid pathway ultimately inhibits bacterial DNA synthesis and leads to cell death.

This compound is often used in combination with sulfonamides, such as sulfadimethoxine. Sulfonamides inhibit an earlier step in the folic acid synthesis pathway, specifically the enzyme dihydropteroate synthase. The sequential blockade of two different enzymes in the same metabolic pathway results in a synergistic antibacterial effect, which is more potent than the effect of either drug alone and can help to prevent the development of bacterial resistance.

Experimental Protocols

Synthesis of this compound

The synthesis of 2,4-diamino-5-(4,5-dimethoxy-2-methylbenzyl)pyrimidine (this compound) can be achieved through a multi-step process. A general procedure is outlined below, based on patented synthesis routes.

Step 1: Condensation Reaction

-

A solution of an appropriately substituted benzaldehyde (e.g., 4,5-dimethoxy-2-methylbenzaldehyde) is reacted with a propionitrile derivative in the presence of a base.

-

The reaction mixture is typically heated under reflux for a specified period to drive the condensation reaction to completion.

-

The resulting intermediate, an α-substituted cinnamonitrile, is then isolated.

Step 2: Cyclization with Guanidine

-

The cinnamonitrile intermediate is dissolved in a suitable solvent, such as ethanol.

-

A solution of guanidine (often as guanidine hydrochloride) is added to the reaction mixture.

-

The mixture is heated under reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the solvent is evaporated.

-

The crude product is treated with water and stirred to precipitate the this compound.

-

The solid product is collected by filtration.

Step 3: Purification

-

The crude this compound is washed with water and a cold organic solvent, such as acetone, to remove impurities.

-

The product is then dried under vacuum to yield the final 2,4-diamino-5-(4,5-dimethoxy-2-methylbenzyl)pyrimidine. The reported melting point of the purified product is 229°-231°C.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used for the quantitative analysis of this compound in its bulk form or in pharmaceutical formulations.

Chromatographic Conditions:

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is commonly employed. The pH of the aqueous phase is adjusted to optimize the separation.

-

Flow Rate: A flow rate of around 1.0 mL/min is generally suitable.

-

Detection: UV detection at a wavelength of approximately 254 nm is used to monitor the analyte.

-

Temperature: The analysis is usually performed at room temperature.

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of a known concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover a desired concentration range for linearity studies.

-

Sample Solution: For a drug product, accurately weigh and finely powder a number of tablets. Transfer a quantity of the powder equivalent to a known amount of this compound into a volumetric flask. Add the diluent, sonicate to dissolve, and then dilute to volume. Filter the solution before injection.

Method Validation:

The analytical method should be validated according to ICH guidelines, including parameters such as:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the methylene bridge protons, the methyl protons, the methoxy protons, and the amine protons. The chemical shifts (δ) would be influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would display signals for each unique carbon atom in the this compound molecule. The chemical shifts would differentiate between the aromatic carbons, the pyrimidine ring carbons, the methylene carbon, the methyl carbon, and the methoxy carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected peaks include N-H stretching vibrations for the primary amine groups, C-H stretching for the aromatic and aliphatic portions, C=N and C=C stretching vibrations within the pyrimidine and benzene rings, and C-O stretching for the methoxy groups.

Mass Spectrometry

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide further structural information, with characteristic fragments arising from the cleavage of the benzyl-pyrimidine bond and loss of methyl or methoxy groups. The fragmentation of compounds structurally similar to this compound, such as trimethoprim, has been studied and can provide insights into the expected fragmentation pathways.

Crystallographic Data

As of the date of this document, a publicly available Crystallographic Information File (CIF) for this compound has not been identified in major crystallographic databases. Such data, when available, would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

Conclusion

This compound is a well-established antibacterial agent with a clear mechanism of action and a defined molecular structure. This technical guide has provided a detailed overview of its chemical and physical properties, along with protocols for its synthesis and analysis. The provided visualizations of its signaling pathway and analytical workflow offer a clear understanding of its function and characterization. Further research to obtain and publish detailed spectroscopic and crystallographic data would be a valuable contribution to the scientific community.

References

The Synergistic Action of Ormetoprim with Sulfadimethoxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of ormetoprim and sulfadimethoxine stands as a significant example of antimicrobial synergy in veterinary medicine. This technical guide provides an in-depth exploration of the core principles underlying their combined efficacy, offering detailed data, experimental protocols, and visual representations of the key mechanisms and workflows. By potentiating the action of sulfadimethoxine, this compound broadens the spectrum of activity, enhances efficacy against certain sulfonamide-resistant organisms, and reduces the likelihood of resistance development.[1][2] This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Mechanism of Synergistic Action: Sequential Blockade of Folic Acid Synthesis

The synergistic relationship between sulfadimethoxine and this compound is a classic example of a sequential blockade in a critical bacterial metabolic pathway: the synthesis of folic acid. Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making its production vital for bacterial growth and replication.[3] Mammalian cells, in contrast, obtain folic acid from their diet, rendering this pathway an ideal target for selective antimicrobial therapy.

Sulfadimethoxine, a sulfonamide antibiotic, acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). It mimics the structure of para-aminobenzoic acid (PABA), a natural substrate for DHPS, and by competing for the enzyme's active site, it blocks the conversion of PABA to dihydrofolic acid.[3]

This compound, a diaminopyrimidine, targets a subsequent step in the same pathway. It is a potent inhibitor of dihydrofolate reductase (DHFR), the enzyme responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folic acid.

By inhibiting two distinct, sequential steps in this essential pathway, the combination of sulfadimethoxine and this compound leads to a more profound and often bactericidal effect than either agent alone. This dual action is the basis of their synergistic efficacy.

Quantitative Analysis of Synergy and Pharmacokinetics

The synergistic interaction and pharmacokinetic profiles of this compound and sulfadimethoxine have been quantified in various studies. This section presents a summary of this data in tabular format for ease of comparison.

In Vitro Efficacy and Synergy

The potentiation of sulfadimethoxine by this compound is evident in the reduced minimum inhibitory concentrations (MICs) of the combination against various pathogens compared to the individual components. The Fractional Inhibitory Concentration (FIC) index is a quantitative measure of synergy, where an index of ≤ 0.5 typically indicates a synergistic interaction.

Table 1: In Vitro Activity of this compound-Sulfadimethoxine against Veterinary Pathogens

| Organism | Drug | MIC Range (µg/mL) | FIC Index | Reference |

| Pasteurella multocida | Sulfadimethoxine | >400 | - | [4] |

| Trimethoprim/Sulfa | 0.25 | - | ||

| Moraxella bovis | Sulfadimethoxine | 1 - 16 | - | |

| This compound-Sulfadimethoxine | ≤ 0.25/4.75 | Not Reported | ||

| Escherichia coli | Not Specified | Not Specified | Not Reported | |

| Yersinia ruckeri | Not Specified | Not Specified | Not Reported | |

| Edwardsiella tarda | Not Specified | Not Specified | Not Reported |

Note: Specific FIC index values for this compound-sulfadimethoxine are not consistently reported in the available literature, but the significant reduction in MICs for the combination product is a strong indicator of synergy.

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound and sulfadimethoxine vary across species. Understanding these parameters is crucial for designing effective dosage regimens.

Table 2: Pharmacokinetic Parameters of Sulfadimethoxine in Various Species

| Species | Route | Half-life (t½) (hours) | Cmax (µg/mL) | Bioavailability (%) | Reference |

| Cattle | IV | 7.91 | - | - | |

| Oral | - | - | 100 (estimated) | ||

| Hybrid Striped Bass | IP | 26 | 27.7 | - | |

| Oral | 10.5 | 3.2 | 4.6 |

Table 3: Pharmacokinetic Parameters of this compound in Various Species

| Species | Route | Half-life (t½) (hours) | Cmax (µg/mL) | Bioavailability (%) | Reference |

| Cattle | IV | 1.37 | - | - | |

| Oral | - | >0.5 (in 1 steer) | Poor | ||

| Hybrid Striped Bass | IP | 7.5 | 1.2 | - | |

| Oral | 3.9 | 1.58 | 78.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the synergistic action of this compound and sulfadimethoxine.

In Vitro Synergy Testing: The Checkerboard Assay

The checkerboard assay is a standard method for quantifying the synergistic, additive, or antagonistic effects of antimicrobial combinations.

Protocol:

-

Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and sulfadimethoxine in an appropriate solvent at a concentration at least 10 times the highest concentration to be tested.

-

Preparation of Microtiter Plates:

-

In a 96-well microtiter plate, add a suitable broth medium (e.g., Mueller-Hinton Broth) to all wells.

-

Create serial twofold dilutions of sulfadimethoxine along the x-axis (e.g., columns 1-10).

-

Create serial twofold dilutions of this compound along the y-axis (e.g., rows A-G).

-

Column 11 should contain only the dilutions of this compound to determine its MIC, and row H should contain only the dilutions of sulfadimethoxine to determine its MIC.

-

Well H12 serves as a growth control (broth and inoculum only).

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to all wells containing the antimicrobial dilutions and the growth control well.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antimicrobial that completely inhibits visible growth.

-

Calculation of the Fractional Inhibitory Concentration (FIC) Index:

-

FIC of Sulfadimethoxine = (MIC of Sulfadimethoxine in combination) / (MIC of Sulfadimethoxine alone)

-

FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

-

FIC Index (FICI) = FIC of Sulfadimethoxine + FIC of this compound

-

-

Interpretation of Results:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Simultaneous Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for the simultaneous determination of this compound and sulfadimethoxine in animal tissues.

Protocol:

-

Sample Preparation (Tissue):

-

Weigh 2.0 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

-

Add an internal standard if necessary.

-

Add 10 mL of acetonitrile and 1 mL of 0.1 M ethylenediaminetetraacetic acid (EDTA).

-

Shake vigorously for 20 minutes and then centrifuge at 3100 x g for 15 minutes.

-

Collect the supernatant. For fatty tissues, a defatting step with n-hexane may be required.

-

Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic mobile phase can be employed. A common mobile phase consists of a mixture of acetonitrile and a buffer solution (e.g., 0.1% formic acid or a phosphate buffer) adjusted to a specific pH.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 270-290 nm is suitable for both compounds.

-

Column Temperature: Maintained at a constant temperature, for example, 30-40°C.

-

-

Calibration and Quantification:

-

Prepare a series of standard solutions containing known concentrations of this compound and sulfadimethoxine.

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample extracts and quantify the concentrations of this compound and sulfadimethoxine by comparing their peak areas to the calibration curve.

-

In Vivo Efficacy Study: Avian Coccidiosis Model

This protocol provides a general framework for evaluating the efficacy of this compound-sulfadimethoxine in an experimental model of avian coccidiosis.

Protocol:

-

Animals: Day-old broiler chickens are commonly used. They should be housed in a controlled environment and provided with ad libitum access to feed and water.

-

Experimental Design:

-

Randomly allocate birds to different treatment groups (e.g., non-infected, non-medicated control; infected, non-medicated control; infected, medicated with this compound-sulfadimethoxine at various doses).

-

A minimum of 5-10 birds per group is recommended to ensure statistical validity.

-

-

Medication: Medicated feed containing the desired concentrations of this compound and sulfadimethoxine is provided to the respective treatment groups for a specified period before and/or after infection.

-

Infection:

-

At a predetermined age (e.g., 2-3 weeks), birds in the infected groups are orally inoculated with a known number of sporulated oocysts of a pathogenic Eimeria species (e.g., Eimeria tenella).

-

-

Data Collection and Endpoint Measurement:

-

Lesion Scoring: At a specific time post-infection (e.g., 5-7 days), a subset of birds from each group is euthanized, and the intestines are examined for the presence and severity of coccidial lesions. A standardized lesion scoring system is used.

-

Oocyst Production: Fecal samples are collected over a defined period post-infection, and the number of oocysts per gram of feces is determined.

-

Performance Parameters: Body weight gain and feed conversion ratio are monitored throughout the experiment.

-

-

Statistical Analysis: The collected data are analyzed using appropriate statistical methods to compare the different treatment groups and determine the efficacy of the medication.

Applications in Veterinary Medicine

The synergistic combination of this compound and sulfadimethoxine is utilized in various animal species for the treatment and control of a range of bacterial and protozoal infections.

-

Poultry: It is widely used for the prevention and control of coccidiosis in broiler and replacement chickens. It is also effective against bacterial infections caused by susceptible organisms.

-

Cattle: The combination is used in the treatment of bovine respiratory disease (BRD) complex, which is often caused by a combination of viral and bacterial pathogens.

-

Aquaculture: It is employed to treat bacterial infections in fish, such as those caused by Aeromonas and Edwardsiella species.

-

Dogs: The combination is indicated for the treatment of skin and soft tissue infections caused by susceptible strains of Staphylococcus aureus and Escherichia coli.

Conclusion

The synergistic action of this compound with sulfadimethoxine provides a powerful tool in the veterinary antimicrobial armamentarium. By targeting two sequential steps in the essential folic acid synthesis pathway of bacteria and some protozoa, this combination achieves enhanced efficacy, a broader spectrum of activity, and a reduced potential for the development of resistance. A thorough understanding of its mechanism of action, quantitative synergy, and pharmacokinetic properties, as outlined in this guide, is essential for its judicious and effective use in promoting animal health. The provided experimental protocols offer a framework for further research and development in this area.

References

Ormetoprim in Aquaculture: A Deep Dive into Pharmacokinetics and Oral Bioavailability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ormetoprim (OMP) is a diaminopyrimidine antimicrobial agent widely utilized in aquaculture, primarily in combination with the sulfonamide sulfadimethoxine (SDM). This potentiation strategy creates a synergistic effect, blocking two sequential steps in the bacterial folic acid synthesis pathway, leading to a broad spectrum of activity against common fish pathogens. Understanding the pharmacokinetic profile and oral bioavailability of this compound in different fish species is paramount for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing the risk of antimicrobial resistance and tissue residues. This technical guide provides a comprehensive overview of the current knowledge on this compound pharmacokinetics in key fish species, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Pharmacokinetic Parameters of this compound in Fish

The disposition of this compound in fish is characterized by several key pharmacokinetic parameters that vary significantly across species. These differences are influenced by factors such as the species' unique physiology, water temperature, and the formulation of the administered drug. The following tables summarize the available quantitative data for oral administration of this compound in various fish species.

Table 1: this compound Peak Plasma Concentration (Cmax) and Time to Peak Plasma Concentration (Tmax) Following Oral Administration in Various Fish Species

| Fish Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Reference(s) |

| Channel Catfish (Ictalurus punctatus) | 4 | 0.66 | 6 | [1][2] |

| Atlantic Salmon (Salmo salar) | 5 | 1.13 | 17.6 | [3] |

| Atlantic Cod (Gadus morhua) | 5 | 1.44 | 7 | [1] |

| Hybrid Striped Bass (Morone chrysops x M. saxatilis) | 8.3 | 1.6 | 3.9 | [4] |

Table 2: this compound Elimination Half-Life (t1/2) and Oral Bioavailability Following Oral Administration in Various Fish Species

| Fish Species | Dose (mg/kg) | Elimination Half-Life (t1/2β) (hours) | Oral Bioavailability (%) | Reference(s) | | :--- | :--- | :--- | :--- | | Channel Catfish (Ictalurus punctatus) | 4 | Not explicitly stated in provided abstracts | 52 | | | Atlantic Salmon (Salmo salar) | 5 | 25.6 (intravenous) | 85 | | | Atlantic Cod (Gadus morhua) | 5 | 7 | Not explicitly stated in provided abstracts | | | Hybrid Striped Bass (Morone chrysops x M. saxatilis) | 8.3 | 3.9 | 78.5 (relative to intraperitoneal) | |

Tissue Distribution, Metabolism, and Excretion

Following absorption, this compound is widely distributed throughout the tissues of fish. The highest concentrations are typically found in excretory organs such as the liver and kidney, as well as in the spleen. Notably, this compound has been observed to persist in the skin of fish at higher concentrations and for longer durations compared to muscle tissue.

Metabolism of this compound in fish is extensive, with the parent compound being converted into more polar metabolites. Excretion occurs through multiple routes. In channel catfish, urinary excretion of metabolites is a significant pathway, while biliary excretion appears to be a minor route. Evidence also suggests the possibility of branchial (gill) excretion of this compound and its metabolites.

Experimental Protocols: A Methodological Overview

The pharmacokinetic studies cited in this guide employ a range of established methodologies. While specific details may vary between studies, a general experimental workflow can be outlined.

1. Animal Subjects and Acclimation:

-

Clinically healthy fish of a specific species and size range are sourced and acclimated to laboratory conditions.

-

Acclimation typically involves holding fish in tanks with controlled water quality parameters (temperature, pH, dissolved oxygen) for a specified period before the experiment.

2. Drug Administration:

-

Oral Administration: A known dose of this compound, often in combination with sulfadimethoxine, is administered orally. This is commonly achieved through incorporation into feed or by oral gavage. For medicated feed studies, the drug is often coated onto the feed pellets using a binder like gelatin to ensure accurate dosing and minimize leaching into the water.

-

Intravascular/Intraperitoneal Administration: For determining absolute bioavailability and other pharmacokinetic parameters, a solution of this compound is administered directly into the bloodstream (e.g., via the caudal vein) or into the peritoneal cavity.

3. Sample Collection:

-

At predetermined time points following drug administration, blood and various tissues (e.g., muscle, liver, kidney, skin) are collected from a subset of fish.

-

Blood is typically processed to obtain plasma or serum.

4. Analytical Method:

-

The concentration of this compound and its metabolites in the collected samples is quantified using validated analytical techniques. High-performance liquid chromatography (HPLC) is a commonly employed method for this purpose.

5. Pharmacokinetic Analysis:

-

The resulting concentration-time data is analyzed using pharmacokinetic modeling software to determine key parameters such as Cmax, Tmax, AUC (area under the curve), half-life, and bioavailability.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

The pharmacokinetic profile of this compound in fish is species-dependent, highlighting the importance of species-specific data for the development of effective and safe therapeutic regimens. The data presented in this guide underscores the generally good oral bioavailability of this compound in several key aquaculture species. The widespread distribution to various tissues, including the skin, is a critical factor in its therapeutic efficacy. The synergistic action with sulfadimethoxine, achieved through the sequential blockade of the folic acid synthesis pathway, provides a robust mechanism for combating bacterial infections. Future research should continue to explore the pharmacokinetics of this compound in a wider range of cultured fish species and under different environmental conditions to further refine its clinical application in aquaculture.

References

The Metabolic Pathways of Ormetoprim in Poultry: A Technical Guide

Executive Summary

Ormetoprim, a 2,4-diaminopyrimidine, is a crucial antibacterial and anticoccidial agent in the poultry industry, primarily used in combination with sulfadimethoxine to achieve synergistic effects. Understanding its metabolic fate is paramount for optimizing dosing regimens, ensuring therapeutic efficacy, and safeguarding food safety by managing residue levels. This technical guide provides a comprehensive overview of the known metabolic pathways and pharmacokinetics of diaminopyrimidines in poultry, with a specific focus on this compound.

Introduction to this compound

This compound belongs to the diaminopyrimidine class of drugs, which act as inhibitors of dihydrofolate reductase (DHFR). This enzyme is critical in the folic acid synthesis pathway of bacteria and protozoa. By blocking this pathway at a different step than sulfonamides, a potent synergistic and bactericidal effect is achieved. In poultry, this compound is almost exclusively used in a potentiated combination with sulfadimethoxine for the control of coccidiosis and the treatment of bacterial infections caused by susceptible organisms like Escherichia coli and Pasteurella multocida.

Pharmacokinetics of Diaminopyrimidines in Poultry

Pharmacokinetic parameters determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While specific metabolic data for this compound is scarce, pharmacokinetic studies on the related compound trimethoprim in broiler chickens offer valuable insights.

This compound Residue Depletion

While detailed pharmacokinetic studies are not publicly available, residue depletion studies provide an indication of the drug's elimination. The United States Food and Drug Administration (FDA) has established a tolerance level for this compound residues in the edible tissues of poultry.[1] Studies have shown that after administration in feed, this compound residues deplete from liver, kidney, muscle, and skin tissues over time.[1]

Trimethoprim as a Comparative Pharmacokinetic Model

Trimethoprim shares a core diaminopyrimidine structure with this compound and has been studied more extensively in poultry. Its pharmacokinetic profile provides a valuable reference for understanding how this class of drugs behaves in avian species. Several studies have characterized the pharmacokinetics of trimethoprim in broiler chickens following oral administration.[2][3]

Table 1: Pharmacokinetic Parameters of Trimethoprim in Broiler Chickens (Oral Administration)

| Parameter | Value | Study Reference(s) |

| Dose (mg/kg b.w.) | 5.5 - 6.67 | [2] |

| Cmax (µg/mL) | 2.1 ± 1.0 | |

| Tmax (h) | 1.5 | |

| t½ (elimination half-life, h) | 0.88 - 1.61 | |

| Vd (Volume of distribution, L/kg) | 2.2 - 2.632 | |

| Oral Bioavailability (%) | ~80% |

Data presented as mean ± standard deviation where available. Parameters can vary based on factors like bird age, health status, and drug formulation.

Metabolic Pathways of Diaminopyrimidines in Poultry

Drug metabolism primarily occurs in the liver and involves enzymatic reactions that transform lipophilic parent compounds into more water-soluble metabolites for easier excretion.

General Principles of Avian Drug Metabolism

The metabolism of therapeutic agents in avian species involves processes similar to those in mammals, but significant differences exist in enzyme activity and expression. The liver is the primary site of biotransformation, where cytochrome P450 (CYP) enzymes play a crucial role in Phase I (oxidation, reduction, hydrolysis) reactions. These reactions introduce or expose functional groups on the drug molecule. In Phase II (conjugation) reactions, these modified compounds are coupled with endogenous molecules (e.g., glucuronic acid, sulfate) to further increase water solubility.

Inferred Metabolic Pathways of this compound

Lacking direct studies on this compound, its metabolism can be inferred from its chemical structure and the known pathways of trimethoprim. This compound possesses two methoxy groups and an aromatic ring, which are common sites for metabolic reactions. The primary metabolic transformations are likely to include:

-

O-demethylation: The removal of a methyl group from one or both of the methoxy groups to form hydroxylated metabolites. This is a very common reaction for methoxylated aromatic compounds.

-

Aromatic Hydroxylation: The addition of a hydroxyl group directly onto the pyrimidine or benzene ring.

-

N-oxidation: Oxidation of the nitrogen atoms within the pyrimidine ring.

These Phase I metabolites would then likely undergo Phase II conjugation before being excreted. A diagram illustrating these potential pathways is provided below.

Caption: Inferred metabolic pathways of this compound in poultry.

Methodologies for Studying Drug Metabolism in Poultry

Evaluating the pharmacokinetics and metabolism of a drug in a target species like poultry requires a structured experimental approach, typically following guidelines from regulatory agencies.

Representative Experimental Protocol for a Pharmacokinetic Study

This protocol is a synthesized example based on methodologies reported for trimethoprim and other antibacterials in chickens.

1. Animals and Housing:

-

Species: Broiler chickens (Gallus gallus domesticus).

-

Number: A sufficient number of animals to ensure statistical power (e.g., 8-10 birds per group).

-

Health: Clinically healthy, age- and weight-matched birds, acclimatized to housing conditions for at least one week prior to the study.

-

Housing: Housed in conditions with controlled temperature, humidity, and light cycles, with ad libitum access to water and non-medicated feed.

2. Drug Administration:

-

Drug: this compound (or test compound).

-

Route: Oral gavage to ensure accurate dosing.

-

Dose: A single, precisely calculated dose based on individual body weight (e.g., mg/kg).

3. Sample Collection:

-

Matrix: Blood (plasma), liver, muscle (breast and thigh), kidney, and fat.

-

Time Points: Blood samples are collected at predetermined intervals to capture the absorption, distribution, and elimination phases (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-administration).

-

Procedure: Blood collected via a wing vein into heparinized tubes. Birds are euthanized at various time points for tissue collection. Samples are immediately processed or flash-frozen and stored at -80°C until analysis.

4. Sample Preparation and Analysis:

-

Extraction: Tissues are homogenized. Analytes are extracted from plasma or tissue homogenates using techniques like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Analytical Method: Drug and potential metabolite concentrations are quantified using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

5. Data Analysis:

-

Pharmacokinetic Modeling: Plasma concentration-time data are analyzed using non-compartmental or compartmental analysis to calculate key parameters (Cmax, Tmax, AUC, t½, Vd, etc.).

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic and residue study in poultry.

References

The Historical Development of Diaminopyrimidine Antibiotics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diaminopyrimidines represent a critical class of synthetic antibiotics that have played a significant role in antibacterial and antiprotozoal chemotherapy for over half a century. Characterized by their selective inhibition of dihydrofolate reductase (DHFR), these agents disrupt a fundamental metabolic pathway essential for microbial survival. This technical guide provides a comprehensive overview of the historical development of diaminopyrimidine antibiotics, from the foundational discoveries of the 1940s to the development of modern analogs. It delves into their mechanism of action, the evolution of resistance, and the synergistic relationship with sulfonamides. Quantitative data on their efficacy and selectivity are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the core concepts for researchers and drug development professionals.

Introduction: The Genesis of a New Antibacterial Strategy

The story of diaminopyrimidine antibiotics begins in the late 1940s within the laboratories of George H. Hitchings and his team.[1] Their work was rooted in the principle of antimetabolites—designing molecules that could interfere with the utilization of essential cellular compounds. Initially synthesizing numerous pyrimidine and purine analogs as potential nucleic acid antagonists, a series of pivotal observations steered their research toward a novel therapeutic target.[1][2]

It was discovered that 2,4-diamino-5-substituted pyrimidines did not act as thymine antagonists as initially expected, but rather interfered with the utilization of folic acid.[1] This led to the crucial understanding that by modifying the substitutions on the pyrimidine ring, a high degree of selectivity for microbial enzymes over their mammalian counterparts could be achieved. This principle of selective toxicity became the cornerstone of the diaminopyrimidine class of antibiotics.[1]

The culmination of this early research led to the identification of two landmark compounds: pyrimethamine as a potent antimalarial agent and trimethoprim as a highly effective antibacterial agent. A further breakthrough came with the identification of dihydrofolate reductase (DHFR) as the specific molecular target for these compounds in the late 1950s and early 1960s. This discovery solidified the rational basis for their antimicrobial activity and paved the way for future drug development efforts.

Mechanism of Action: Targeting the Folate Pathway

Diaminopyrimidine antibiotics exert their effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By blocking this crucial step, diaminopyrimidines halt cellular growth and replication, leading to a bacteriostatic effect.

The Folic Acid Synthesis Pathway and Synergism with Sulfonamides

Bacteria, unlike mammals who obtain folate from their diet, must synthesize dihydrofolate de novo from para-aminobenzoic acid (PABA). This pathway presents a second target for antimicrobial intervention. Sulfonamides are structural analogs of PABA and competitively inhibit dihydropteroate synthase (DHPS), an enzyme upstream of DHFR.

The sequential blockade of two steps in the same metabolic pathway by the combination of a diaminopyrimidine (like trimethoprim) and a sulfonamide (like sulfamethoxazole) results in a potent synergistic and often bactericidal effect. This synergistic combination, known as co-trimoxazole, proved to be one of the most successful antimicrobial agents ever developed.

Selective Toxicity

The therapeutic success of diaminopyrimidines hinges on their selective affinity for bacterial DHFR over the mammalian enzyme. Trimethoprim, for instance, binds to E. coli DHFR with an affinity several thousand times greater than its affinity for human DHFR. This selectivity is attributed to subtle but significant differences in the three-dimensional structure of the enzyme's active site between prokaryotes and eukaryotes.

Historical Progression and Key Compounds

The development of diaminopyrimidine antibiotics can be viewed as a progression from the initial discovery of trimethoprim to the introduction of analogs with modified pharmacokinetic or activity profiles.

The First Generation: Trimethoprim

Introduced in the 1960s, trimethoprim remains the archetypal diaminopyrimidine antibiotic. It is most commonly used in combination with sulfamethoxazole for the treatment of urinary tract infections, respiratory infections, and traveler's diarrhea. While initially tested as a monotherapy, its synergistic potential with sulfonamides quickly became the standard for its clinical use.

Second Generation and Analogs

Following the success of trimethoprim, research efforts focused on developing analogs with improved properties. This led to the introduction of compounds such as:

-

Tetroxoprim: A close analog of trimethoprim, it was launched in combination with sulfadiazine.

-

Brodimoprim: This analog demonstrated clinical efficacy and safety with a once-daily low-dose monotherapy regimen.

These newer compounds aimed to offer advantages such as improved tissue penetration, a longer half-life, or a broader spectrum of activity.

Modern Developments: Iclaprim

More recently, iclaprim has been developed as a novel diaminopyrimidine. It exhibits potent activity against a range of Gram-positive bacteria, including some trimethoprim-resistant strains. Iclaprim is designed to be used as a monotherapy, potentially avoiding the adverse effects associated with sulfonamides.

Quantitative Data on Diaminopyrimidine Activity

The efficacy and selectivity of diaminopyrimidine antibiotics can be quantified through various in vitro measures, primarily the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) against DHFR, and the minimum inhibitory concentration (MIC) against bacterial isolates.

DHFR Inhibition and Selectivity

The following table summarizes the inhibitory activity of selected diaminopyrimidines against DHFR from different species, highlighting their selectivity for microbial enzymes.

| Compound | Organism | Enzyme | IC50 / Ki | Selectivity Ratio (Human/Microbial) |

| Trimethoprim | Escherichia coli | DHFR | ~4 µM (IC50) | ~222 |

| Human | DHFR | ~890 µM (IC50) | ||

| Pyrimethamine | Plasmodium falciparum (3D7, sensitive) | DHFR | 0.19 ± 0.08 nM (Ki) | High (data varies) |

| Human | DHFR | Data varies | ||

| Iclaprim | Staphylococcus aureus | DHFR | Potent inhibitor | High |

| Human | DHFR | Less potent |

Note: IC50 and Ki values can vary depending on assay conditions. The selectivity ratio is a general indicator of the drug's therapeutic window.

In Vitro Antibacterial Activity (MIC)

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency against a specific bacterium. The following table provides a summary of MIC values for trimethoprim and iclaprim against key pathogens.

| Antibiotic | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Trimethoprim/Sulfamethoxazole | Escherichia coli | ≤0.5/9.5 | 2/38 |

| Staphylococcus aureus (MSSA) | ≤0.5/9.5 | ≤0.5/9.5 | |

| Staphylococcus aureus (MRSA) | >4/76 | >4/76 | |

| Streptococcus pneumoniae (TMP-S) | ≤0.5/9.5 | ≤0.5/9.5 | |

| Iclaprim | Staphylococcus aureus (MRSA) | 0.06 | 0.12 |

| Streptococcus pneumoniae (TMP-S) | ≤0.03 | 0.06 | |

| Streptococcus pneumoniae (TMP-R) | 1 | ≥8 | |

| Haemophilus influenzae | 0.06 | 0.12 |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from various sources and can vary by geographic location and time.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the research and development of diaminopyrimidine antibiotics.

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the potency of a compound in inhibiting DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Reagents:

-

DHFR Assay Buffer (e.g., 50 mM TES buffer, pH 7.0, containing 1 mM EDTA, 75 µM 2-mercaptoethanol, and 0.1% bovine serum albumin)

-

Dihydrofolate (DHF) stock solution (e.g., 2 mM in assay buffer)

-

NADPH stock solution (e.g., 10 mM in assay buffer)

-

Purified DHFR enzyme (from the target organism)

-

Test inhibitor (diaminopyrimidine) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare serial dilutions of the test inhibitor.

-

In a 96-well UV-transparent microplate, add the following to each well:

-

DHFR Assay Buffer

-

NADPH solution to a final concentration of 100 µM.

-

Test inhibitor at various concentrations (or vehicle for control).

-

Purified DHFR enzyme.

-

-

Pre-incubate the plate at room temperature (e.g., 25°C) for 5 minutes.

-

Initiate the reaction by adding DHF to a final concentration of 20 µM.

-

Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Checkerboard Synergy Assay

This microdilution method is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents in combination.

Materials:

-

Sterile 96-well microtiter plates

-